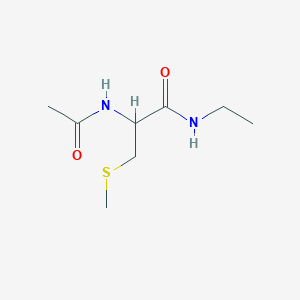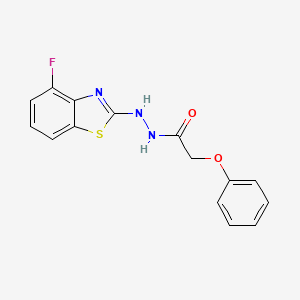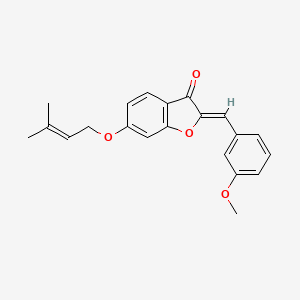![molecular formula C9H16O2 B2696105 [1-(羟甲基)-4-甲烯基-环己基]甲醇 CAS No. 1354932-12-9](/img/structure/B2696105.png)
[1-(羟甲基)-4-甲烯基-环己基]甲醇
描述
[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol: is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring both hydroxymethyl and methylene functional groups
科学研究应用
Chemistry: In chemistry, [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways. It can serve as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: In medicine, derivatives of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol are explored for their potential therapeutic properties. These derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial effects.
Industry: Industrially, the compound is utilized in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and stability of the resulting materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen gas, with the reaction being carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as copper chromite to facilitate the hydrogenation of cyclohexanone derivatives, resulting in high yields of the target compound. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making large-scale production feasible.
化学反应分析
Types of Reactions: [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylene group can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions, often in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Ethers or esters of cyclohexane.
作用机制
The mechanism by which [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methylene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Cyclohexanemethanol: Similar in structure but lacks the methylene group.
Cyclohexanedimethanol: Contains two hydroxymethyl groups but no methylene group.
Cyclohexanone: The parent compound from which [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is derived.
Uniqueness: [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is unique due to the presence of both hydroxymethyl and methylene groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.
属性
IUPAC Name |
[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEHDOLJHKRNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2696022.png)



![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2696030.png)


![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)


![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
